molecular formula C23H26N2O5S B2943750 ethyl 2-oxo-4-phenyl-6-{[4-(propan-2-yl)benzenesulfonyl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 866865-05-6

ethyl 2-oxo-4-phenyl-6-{[4-(propan-2-yl)benzenesulfonyl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2943750
CAS No.: 866865-05-6
M. Wt: 442.53
InChI Key: JLGCCODJOZRISB-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-4-phenyl-6-{[4-(propan-2-yl)benzenesulfonyl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of tetrahydropyrimidine derivatives. This compound is characterized by its unique structure, which includes a phenyl group, a benzenesulfonyl group, and an ethyl ester functional group. It is known for its potential biological activities and applications in various fields of scientific research.

Scientific Research Applications

Ethyl 2-oxo-4-phenyl-6-{[4-(propan-2-yl)benzenesulfonyl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-4-phenyl-6-{[4-(propan-2-yl)benzenesulfonyl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is known for its efficiency in producing highly functionalized heterocycles .

In a typical synthesis, benzaldehyde, ethyl acetoacetate, and urea are combined in the presence of hydrochloric acid as a catalyst. The reaction mixture is heated to reflux for several hours, resulting in the formation of the desired tetrahydropyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-4-phenyl-6-{[4-(propan-2-yl)benzenesulfonyl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-4-phenyl-6-{[4-(propan-2-yl)benzenesulfonyl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Ethyl 2-oxo-4-phenyl-6-{[4-(propan-2-yl)benzenesulfonyl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-oxo-4-phenyl-6-[(4-propan-2-ylphenyl)sulfonylmethyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5S/c1-4-30-22(26)20-19(24-23(27)25-21(20)17-8-6-5-7-9-17)14-31(28,29)18-12-10-16(11-13-18)15(2)3/h5-13,15,21H,4,14H2,1-3H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGCCODJOZRISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CS(=O)(=O)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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